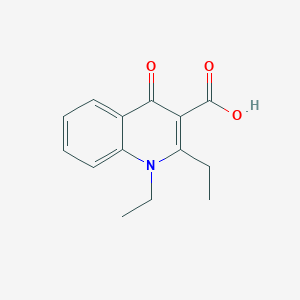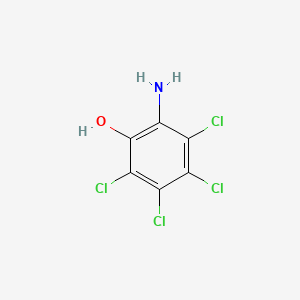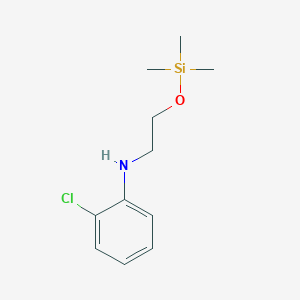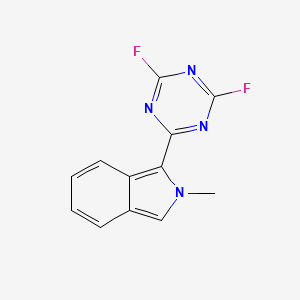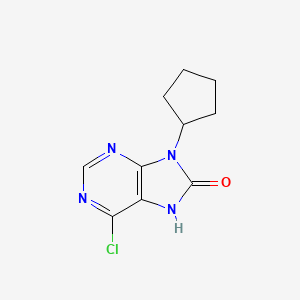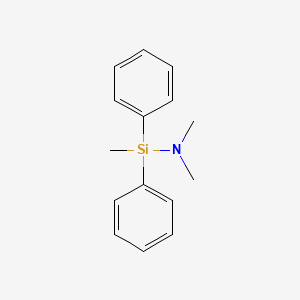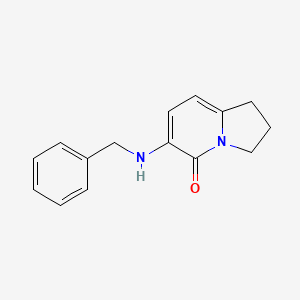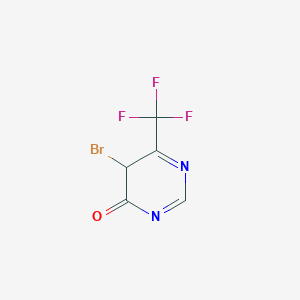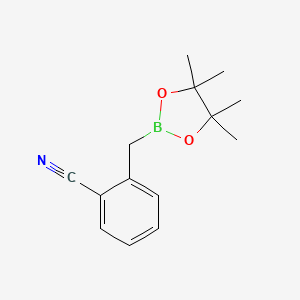
3-Bromo-1-ethyl-5-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブロモ-1-エチル-5-メチル-1H-インダゾールは、インダゾールファミリーに属する複素環式化合物です。インダゾールは、ベンゼン環とピラゾール環が融合した二環式構造です。この化合物は、インダゾール環の3位に臭素原子、1位にエチル基、5位にメチル基が存在することを特徴としています。インダゾール誘導体は、その多様な生物活性で知られており、医薬品化学において広く研究されています。
2. 製法
合成ルートと反応条件: 3-ブロモ-1-エチル-5-メチル-1H-インダゾールの合成は、通常、1-エチル-5-メチル-1H-インダゾールの臭素化を伴います。臭素化反応は、クロロホルムやジクロロメタンなどの適切な溶媒の存在下で、臭素またはN-ブロモスクシンイミド(NBS)を用いて行うことができます。反応は通常、室温またはわずかに高温で行われ、臭素化が完了するようにします。
工業的生産方法: 3-ブロモ-1-エチル-5-メチル-1H-インダゾールの工業的生産には、効率と収率を高めるために連続フロープロセスが含まれる場合があります。自動反応器の使用と温度、圧力、反応物の濃度などの反応パラメータの精密な制御により、この化合物を大量に生産することができます。
反応の種類:
置換反応: 3-ブロモ-1-エチル-5-メチル-1H-インダゾールは、臭素原子をアミン、チオール、アルコキシドなどの他の求核剤と置換する求核置換反応を受ける可能性があります。
酸化反応: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化して、インダゾール環に別の官能基を導入することができます。
還元反応: この化合物の還元は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて、インダゾール環の置換基を修飾することができます。
一般的な試薬と条件:
求核置換: アゾ化ナトリウム(NaN3)やチオシアン酸カリウム(KSCN)などの試薬を、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で使用します。
酸化: 過マンガン酸カリウム(KMnO4)を、水性または酸性媒体で使用します。
還元: 水素化リチウムアルミニウム(LiAlH4)を、無水エーテルまたはテトラヒドロフラン(THF)中で使用します。
主要な生成物:
- 置換反応で使用される求核剤に応じて、さまざまな官能基を持つ置換インダゾール。
- ヒドロキシル、カルボニル、またはカルボキシル基を持つ酸化誘導体。
- 修飾されたアルキルまたはアリール基を持つ還元誘導体。
4. 科学研究での応用
3-ブロモ-1-エチル-5-メチル-1H-インダゾールは、科学研究でいくつかの用途があります:
化学: 潜在的な生物活性を有するより複雑なインダゾール誘導体の合成におけるビルディングブロックとして使用されます。
生物学: 生体高分子との相互作用と、生化学アッセイにおけるプローブとしての可能性について研究されています。
医学: 抗炎症、抗がん、抗菌活性など、薬理学的特性について調査されています。
産業: 新規材料の開発や、農薬や医薬品の合成における中間体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethyl-5-methyl-1H-indazole typically involves the bromination of 1-ethyl-5-methyl-1H-indazole. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups on the indazole ring.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the substituents on the indazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted indazoles with various functional groups depending on the nucleophile used in substitution reactions.
- Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.
- Reduced derivatives with modified alkyl or aryl groups.
科学的研究の応用
3-Bromo-1-ethyl-5-methyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
3-ブロモ-1-エチル-5-メチル-1H-インダゾールの作用機序は、生物系における特定の分子標的との相互作用に関与しています。この化合物は、酵素、受容体、またはその他のタンパク質に結合し、それらの活性を調節することができます。たとえば、特定のキナーゼの活性を阻害したり、DNAと相互作用して効果を発揮したりすることができます。正確な経路と標的は、特定の生物学的コンテキストとインダゾール環に存在する官能基によって異なります。
類似化合物:
3-ブロモ-1-メチルインダゾール: 類似した構造ですが、1位にエチル基ではなくメチル基があります。
5-ブロモ-3-メチル-1H-インダゾール: 類似した構造ですが、3位ではなく5位に臭素原子があります。
1-エチル-5-メチル-1H-インダゾール: 臭素原子がないため、特定の置換反応では反応性が低くなります。
独自性: 3-ブロモ-1-エチル-5-メチル-1H-インダゾールは、その置換基の特定の位置により、反応性と生物活性に影響を与える可能性があるため、独特です。3位に臭素原子があることで、さらなる官能基化のための汎用性の高い中間体となります。エチル基とメチル基の組み合わせは、その薬物動態特性に影響を与える可能性があります。
類似化合物との比較
3-Bromo-1-methylindazole: Similar structure but with a methyl group instead of an ethyl group at the first position.
5-Bromo-3-methyl-1H-indazole: Similar structure but with a bromine atom at the fifth position instead of the third position.
1-Ethyl-5-methyl-1H-indazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromo-1-ethyl-5-methyl-1H-indazole is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of the bromine atom at the third position makes it a versatile intermediate for further functionalization, and the combination of ethyl and methyl groups can affect its pharmacokinetic properties.
特性
分子式 |
C10H11BrN2 |
|---|---|
分子量 |
239.11 g/mol |
IUPAC名 |
3-bromo-1-ethyl-5-methylindazole |
InChI |
InChI=1S/C10H11BrN2/c1-3-13-9-5-4-7(2)6-8(9)10(11)12-13/h4-6H,3H2,1-2H3 |
InChIキー |
WWQVNPAARMYPAR-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C)C(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


